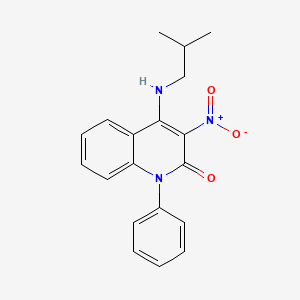
4-(isobutylamino)-3-nitro-1-phenylquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
"4-(isobutylamino)-3-nitro-1-phenylquinolin-2(1H)-one" is a quinoline derivative characterized by its unique substituents, contributing to its distinct chemical and pharmacological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of "4-(isobutylamino)-3-nitro-1-phenylquinolin-2(1H)-one" generally involves multi-step organic synthesis techniques. One such method may include:
Nitration: : Introduction of the nitro group (-NO2) on the quinoline ring via electrophilic aromatic substitution, often using a mixture of nitric acid and sulfuric acid as the nitrating agent.
Formation of the Isobutylamino Group: : This step typically involves nucleophilic substitution reactions where isobutylamine reacts with a suitable precursor molecule, introducing the isobutylamino group at the 4-position.
Introduction of the Phenyl Group: : The phenyl group can be introduced via cross-coupling reactions, such as the Suzuki-Miyaura or Heck reaction, using a phenyl halide and a palladium catalyst.
Cyclization: : The final step is often a cyclization reaction that ensures the correct formation of the quinoline skeleton, often facilitated by specific reaction conditions like heating or the use of certain solvents.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow synthesis to optimize yields and reduce reaction times. High-throughput screening of reaction conditions and the use of automation can streamline the synthesis process, ensuring consistency and scalability.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to form different derivatives.
Reduction: : The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: : The isobutylamino group can undergo substitution reactions, potentially forming different derivatives by reacting with various electrophiles.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: : Various alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products from these reactions depend on the specific reaction and conditions employed. For instance, reduction of the nitro group would yield an amine derivative, while substitution reactions could result in a wide array of functionalized quinoline derivatives.
科学研究应用
"4-(isobutylamino)-3-nitro-1-phenylquinolin-2(1H)-one" has various applications in scientific research:
Biology: : Quinoline derivatives are known for their antimicrobial properties, and this compound could be explored for similar biological activities.
Industry: : Usage in the development of organic electronic materials due to its unique electronic properties.
作用机制
The mechanism by which "4-(isobutylamino)-3-nitro-1-phenylquinolin-2(1H)-one" exerts its effects involves interactions at the molecular level, often targeting specific proteins or enzymes. For instance, its nitro group may undergo bioreduction within cells, forming reactive intermediates that can interact with cellular components, leading to various biological effects.
相似化合物的比较
Compared to other quinoline derivatives, "4-(isobutylamino)-3-nitro-1-phenylquinolin-2(1H)-one" stands out due to its specific substitutions which confer unique chemical and biological properties. Similar compounds include:
4-aminoquinoline: : Known for its antimalarial activity.
8-hydroxyquinoline: : Used for its antifungal and antibacterial properties.
Chloroquine: : Another antimalarial compound with a quinoline core.
The unique combination of the isobutylamino group, nitro group, and phenyl substitution in "this compound" potentially offers distinct advantages in its reactivity and application scope.
属性
IUPAC Name |
4-(2-methylpropylamino)-3-nitro-1-phenylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13(2)12-20-17-15-10-6-7-11-16(15)21(14-8-4-3-5-9-14)19(23)18(17)22(24)25/h3-11,13,20H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNKJPFZQMPRHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2981789.png)
![{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 4-METHYLBENZOATE](/img/structure/B2981790.png)
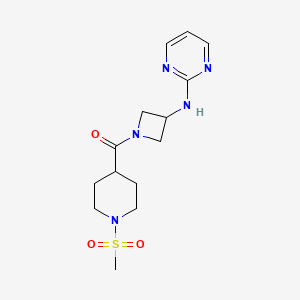
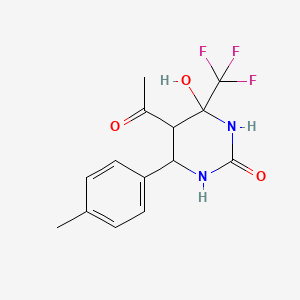
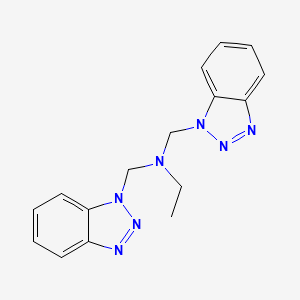
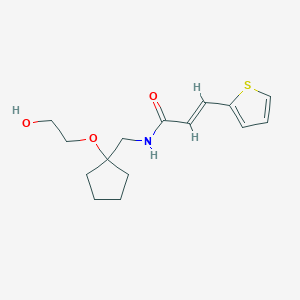
![2-[1-(3-Bromophenyl)cyclobutyl]acetic acid](/img/structure/B2981799.png)
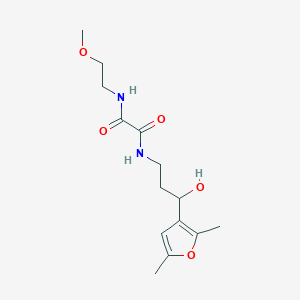

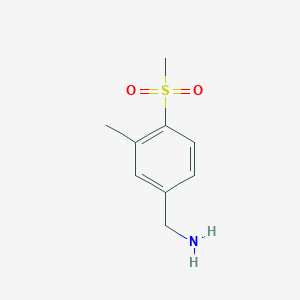
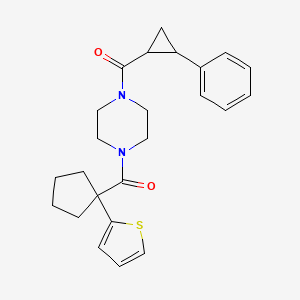
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl propionate](/img/structure/B2981809.png)

![3-Bromo-4-[(2-cyanobenzyl)oxy]benzoic acid](/img/structure/B2981811.png)
